molecular formula C7H4BrF3 B2927319 1-[Bromo(difluoro)methyl]-4-fluorobenzene CAS No. 2287300-31-4

1-[Bromo(difluoro)methyl]-4-fluorobenzene

Cat. No. B2927319
CAS RN: 2287300-31-4
M. Wt: 225.008
InChI Key: YBJGEBWVNMHZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It undergoes lithiation exclusively at the position having two adjacent halogen substituents .


Synthesis Analysis

The synthesis of 1-[Bromo(difluoro)methyl]-4-fluorobenzene involves lithiation exclusively at the position having two adjacent halogen substituents . It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular structure of 1-[Bromo(difluoro)methyl]-4-fluorobenzene can be represented as FC(F)c1ccc(Br)cc1 . The empirical formula is C7H5BrF2 and the molecular weight is 207.02 .


Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid . It is a standard substrate for cross-coupling reactions .


Physical And Chemical Properties Analysis

1-[Bromo(difluoro)methyl]-4-fluorobenzene is a liquid with a refractive index of n20/D 1.514 and a density of 1.604 g/mL at 25 °C . It has a molecular weight of 207.02 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-[Bromo(difluoro)methyl]-4-fluorobenzene are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers. This allows their use as non-coordinating solvents or easily displaced ligands in the formation of well-defined complexes. Such compounds are explored for C-H and C-F bond activation reactions, presenting opportunities for their exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The electrochemical fluorination process has been studied for halobenzenes, including derivatives similar to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. These studies focus on understanding the side reactions and the formation mechanism of fluorinated products, contributing to the optimization of electrochemical fluorination techniques for aromatic compounds (Horio et al., 1996).

Molecular Interaction Studies

Research on fluorobenzenes includes investigating C−H···F interactions in crystal structures to understand the weak acceptor capabilities of the C−F group. Such studies are critical for designing materials and compounds with desired physical and chemical properties (Thalladi et al., 1998).

Synthesis and Radiochemical Applications

Studies have compared pathways to synthesize no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a compound structurally related to 1-[Bromo(difluoro)methyl]-4-fluorobenzene. Such compounds are important for 18F-arylation reactions in the synthesis of radiopharmaceuticals, showcasing the relevance of these compounds in medical research and application (Ermert et al., 2004).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes by microbial strains highlights the environmental and ecological aspects of handling such compounds. These studies explore the microbial degradation pathways, contributing to our understanding of environmental remediation processes (Moreira et al., 2009).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[bromo(difluoro)methyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7(10,11)5-1-3-6(9)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGEBWVNMHZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.